molecular formula C10H19NO3 B6357737 tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate CAS No. 31420-65-2

tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate

Cat. No.: B6357737
CAS No.: 31420-65-2
M. Wt: 201.26 g/mol
InChI Key: SOIWSLKMPXBQFY-JGVFFNPUSA-N
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Description

tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclobutyl ring with a hydroxymethyl substituent in the trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of trans-2-(hydroxymethyl)cyclobutanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring strict control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It helps in understanding the mechanisms of enzyme inhibition and activation.

Medicine: The compound is investigated for its potential use in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate involves its interaction with biological molecules through its carbamate group. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate
  • tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate
  • tert-butyl N-[trans-2-(hydroxymethyl)cyclopentyl]carbamate

Comparison:

  • Structural Differences: The main difference lies in the ring size and configuration of the cycloalkyl group. For example, tert-butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate has a cyclohexyl ring instead of a cyclobutyl ring.
  • Reactivity: The reactivity of these compounds can vary based on the ring strain and steric hindrance. Cyclobutyl rings are more strained than cyclohexyl rings, which can affect their chemical behavior.
  • Applications: While all these compounds can serve as protecting groups in organic synthesis, their specific applications may differ based on their reactivity and stability.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIWSLKMPXBQFY-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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